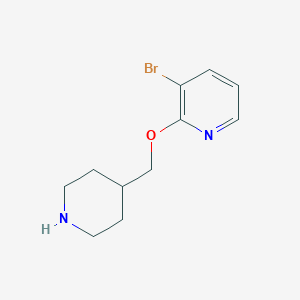

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Description

Properties

Molecular Formula |

C11H15BrN2O |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

3-bromo-2-(piperidin-4-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H15BrN2O/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2 |

InChI Key |

WBLZMWAWPVZOKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-chloro-5-hydroxypridine with BOC-protected 4-(hydroxymethyl)piperidine in the presence of diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0°C. The resulting mixture is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Coupling: Palladium catalysts and bases like potassium phosphate in solvents such as 1,4-dioxane are common.

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine has several scientific research applications:

Medicinal Chemistry: It is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation and cancer initiation.

Industry: The compound can be used in the development of new drugs and therapeutic agents targeting epigenetic enzymes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine involves its interaction with LSD1. The compound acts as a competitive inhibitor, binding to the enzyme’s active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to increased methylation levels at H3K4, affecting gene expression and cellular proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Inhibitory Activity

Key Structural Observations :

- Core Structure : Pyridine-based inhibitors (e.g., Compounds 5, 17) exhibit superior LSD1 inhibition compared to pyrazine or benzene cores due to optimal electronic and steric complementarity with the LSD1 active site .

- Substituent Effects :

- R3 (Piperidin-4-ylmethoxy) : Critical for binding; removal or substitution (e.g., NH for O in Compound 43) reduces activity by >10-fold .

- R5/R6 (Aromatic substituents) : Para-substituted electron-withdrawing groups (e.g., -CN, -CF3) enhance potency. For example, 4-CN-Ph (Compound 17) improves Ki by ~4× compared to unsubstituted phenyl (Compound 5) .

- Bromine vs. Other Halogens : Bromine at R6 (as in the target compound) may enhance hydrophobic interactions, though direct comparisons are lacking in the evidence. Fluorine at meta/para positions (e.g., Compound 13, Ki = 220 nM) shows higher activity than bromine in some contexts .

Enzymatic and Cellular Activity

Table 2: Mechanistic and Functional Comparisons

| Parameter | This compound | Compound 17 (Benchmark) | Tranylcypromine |

|---|---|---|---|

| Inhibition Mechanism | Predicted competitive | Competitive | Irreversible |

| Ki/IC50 (LSD1) | Pending | 540 nM | 1–10 µM |

| Selectivity (MAO-A/B) | Pending | >1,500-fold | <10-fold |

| Cellular H3K4me2 Elevation | Pending | Yes (1 µM) | Yes (10 µM) |

| Toxicity (Normal Cells) | Pending | Low (WI-38 EC50 > 10 µM) | High |

Mechanistic Insights :

- Competitive Inhibition : Pyridine derivatives (e.g., Compound 5) bind competitively with the peptide substrate in LSD1’s catalytic pocket, as shown by enzyme kinetics and molecular docking .

- Selectivity : Piperidinylmethoxy-containing compounds exhibit >1,000-fold selectivity over MAO-A/B, unlike tranylcypromine derivatives, which inhibit MAO enzymes and cause off-target toxicity .

Molecular Interactions and Docking Studies

- LSD1 Binding Pocket : The piperidin-4-ylmethoxy group forms hydrogen bonds with Asp555 and hydrophobic interactions with Phe538 and Leu675. The bromine at position 3 may occupy a subpocket near Val333, enhancing van der Waals contacts .

Biological Activity

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant data from various studies.

- Molecular Formula : C13H16BrN2O

- Molecular Weight : 296.19 g/mol

- IUPAC Name : this compound

- Canonical SMILES : BrC1=CC=NC(=C1)C(C2CCCN2)OC

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The pyridine ring is brominated using bromine or a brominating agent.

- Methoxylation : A methoxy group is introduced via a nucleophilic substitution reaction.

- Piperidine Attachment : The piperidine moiety is added through an alkylation reaction.

These methods can vary based on the desired yield and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could be effective in treating infections caused by these pathogens.

Antitubercular Activity

A study focused on the antitubercular effects of pyridine derivatives highlighted the potential of compounds similar to this compound. The research indicated that modifications in the piperidine structure significantly enhance the antitubercular activity against Mycobacterium tuberculosis strains.

| Compound | MIC against H37Rv (µg/mL) | MIC against Resistant Strain (µg/mL) |

|---|---|---|

| This compound | 4 | 8 |

| Reference Drug (Isoniazid) | 0.125 | 8 |

This data illustrates that structural variations can lead to improved efficacy against resistant strains.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes involved in bacterial cell wall synthesis and metabolic pathways. The bromine atom may enhance the lipophilicity of the compound, facilitating better membrane penetration and target engagement.

Case Studies

- Antimicrobial Efficacy : In a controlled study, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates. The results indicated a promising profile for this compound, particularly in inhibiting gram-positive bacteria.

- Antitubercular Screening : A series of piperidinothiosemicarbazone derivatives were synthesized and tested for their antitubercular activity, revealing that modifications similar to those in this compound significantly impacted their potency against M. tuberculosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine?

- Methodological Answer : The synthesis typically involves bromination of a precursor pyridine derivative. A common approach is reacting 2-(piperidin-4-ylmethoxy)pyridine with bromine (Br₂) in a polar aprotic solvent like dichloromethane or acetic acid under controlled temperatures (25–40°C). Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Post-reaction, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) yields the target compound. This method aligns with protocols for analogous brominated pyridines .

Q. How can functional groups in this compound be modified for derivatization?

- Methodological Answer :

- Oxidation : The bromine atom can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with sodium methoxide in DMF at 80°C replaces bromine with a methoxy group .

- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the pyridine ring to piperidine, altering electronic properties for downstream applications .

- Cross-Coupling : The bromine serves as a handle for Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids in a 1:1.2 molar ratio (solvent: dioxane/H₂O, base: K₂CO₃, 90°C, 12 h) to form biaryl derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., piperidinylmethoxy protons at δ 3.5–4.0 ppm, pyridine protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~ 285.04 g/mol).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of this compound?

- Methodological Answer : Competing proto-debromination can be minimized by:

- Using anhydrous solvents (e.g., degassed dioxane) to prevent traces of water from displacing bromide.

- Optimizing catalyst loading (2–5 mol% Pd(PPh₃)₄) and temperature (80–100°C).

- Adding ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) to enhance regioselectivity. Post-coupling, purify via flash chromatography (hexane:EtOAc = 3:1) to isolate biaryl products .

Q. How does the piperidinylmethoxy group influence the compound’s interaction with biological targets?

- Methodological Answer : The piperidine moiety enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Its basic nitrogen (pKa ~8.5) facilitates protonation in acidic environments (e.g., lysosomes), enabling pH-dependent binding to enzymes like kinases or GPCRs. For target validation, perform molecular docking (software: AutoDock Vina) using crystal structures of receptors like 5-HT₆ or dopamine D₂ .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, piperidine CH₂ protons may overlap with pyridine signals; HSQC correlates ¹H shifts with ¹³C.

- Mass Spec Anomalies : Isotopic patterns (e.g., Br’s 1:1 M/M+2 ratio) confirm molecular identity. For unexpected adducts, re-run ESI-MS with ammonium formate to suppress sodium adducts.

- HPLC Purity Issues : Employ orthogonal methods like capillary electrophoresis (pH 9.0 borate buffer) to detect polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.